molecular formula C7H6FNO2 B1294404 4-Fluoro-2-nitrotoluene CAS No. 446-10-6

4-Fluoro-2-nitrotoluene

Cat. No. B1294404
CAS RN: 446-10-6
M. Wt: 155.13 g/mol
InChI Key: SKWTUNAAJNDEIK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including reactions such as methoxylation, demethylation, and recrystallization. For instance, 4-fluoro 4-nitrostilbene (FONS) is synthesized using ethyl methyl ketone as a solvent and is purified by repeated recrystallization, resulting in good optical quality single crystals . Similarly, 3-fluoro-4-nitrophenol is synthesized from 2,4-difluoronitrobenzene through a process that includes methoxylation and demethylation, with specific mole ratios and reaction times to optimize yield and purity .

Molecular Structure Analysis

The molecular structure of 4-fluoro 4-nitrostilbene has been confirmed by single crystal X-ray diffraction, which reveals that it belongs to the monoclinic system with a noncentrosymmetric space group "P2(1)" . The structure of 3-fluoro-4-nitrophenol has been characterized by IR and ^1HNMR, confirming the positions of the fluoro and nitro groups on the phenol ring .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-fluoro 4-nitrostilbene include its optical properties, such as a cut-off wavelength at 408 nm and an optical band gap of 3.27 eV. The thermal behavior has been studied using TGA/DTA analyses, and the compound's nonlinear optical (NLO) properties have been confirmed, with an SHG efficiency significantly greater than that of KDP . Although these properties are specific to 4-fluoro 4-nitrostilbene, they provide insight into the types of properties that could be expected from structurally similar compounds like 4-fluoro-2-nitrotoluene.

Scientific Research Applications

  • Synthesis of 2-fluoro-4-nitrobenzoic acid

    • Application Summary : 4-Fluoro-2-nitrotoluene is used in the synthesis of 2-fluoro-4-nitrobenzoic acid . This compound is a useful intermediate in organic synthesis, contributing both nitro and fluoro groups which can undergo further reactions.
    • Results and Outcomes : The outcome of this synthesis would be the production of 2-fluoro-4-nitrobenzoic acid, a useful intermediate in organic synthesis .

Safety And Hazards

4-Fluoro-2-nitrotoluene is considered hazardous. It may cause skin and eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled. It is recommended to use this compound only outdoors or in a well-ventilated area, and to wear protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

4-fluoro-1-methyl-2-nitrobenzene
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6FNO2/c1-5-2-3-6(8)4-7(5)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWTUNAAJNDEIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80196233
Record name 4-Fluoro-2-nitrotoluene
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Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-Fluoro-2-nitrotoluene

CAS RN

446-10-6
Record name 4-Fluoro-1-methyl-2-nitrobenzene
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Record name 4-Fluoro-2-nitrotoluene
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Record name 4-Fluoro-2-nitrotoluene
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Record name 4-Fluoro-2-nitrotoluene
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Record name 4-fluoro-2-nitrotoluene
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Record name 4-Fluoro-2-nitrotoluene
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Synthesis routes and methods

Procedure details

4-Fluorotoluene (14 g) is added slowly with stirring to a solution of fuming nitric acid (18 g) and concentrated sulfuric acid (30 g) over 30 minutes and alternately warmed and cooled to keep the temperature between 40 and 50° C. This is followed by heating at 100° C. for 30 minutes more. The organic material is cooled and extracted with methylene chloride to give 16 g of 4-fluoro-2-nitrotoluene.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
G Valkanas, H Hopff - Journal of the Chemical Society (Resumed), 1963 - pubs.rsc.org
NITRATION of fluorobenzoic acids gives a mixture of isomers which is difficult to separate. Oxidation by nitric acid at elevated temperature and pressure has been proved a specific …
Number of citations: 1 pubs.rsc.org
E Steck, L Fletcher - Journal of the American Chemical Society, 1948 - ACS Publications
… 4-Fluoro-2-nitrotoluene.—3-Nitro-4-toluidine (228 g., 1.5 moles)1 was … 4-Fluoro-2-nitrotoluene was … Reduction of 4-fluoro-2nitrotoluene by the method of West,· using aqueous …
Number of citations: 5 pubs.acs.org
FL Allen, JC Brunton, H Suschitzky - Journal of the Chemical Society …, 1955 - pubs.rsc.org
… prepared by a Reissert synthesis from 4-fluoro-2-nitrotoluene (see above), crystallised as white leaflets and had m. p. 245-246", alone and mixed with the previous sample. …
Number of citations: 11 pubs.rsc.org
A Kalir, D Balderman - Israel Journal of Chemistry, 1968 - Wiley Online Library
… However, the preparation of the latter compound by the chromium trioxide-acetic anhydride oxidation of 4-fluoro-2-nitrotoluene (II) [I, 3] was cumbersome, and the yield wasunsatisfactory…
Number of citations: 13 onlinelibrary.wiley.com
J Corse, E Kleiderer, Q Soper - Journal of the American Chemical …, 1948 - ACS Publications
… 4-Fluoro-2-nitrotoluene.—3-Nitro-4-toluidine (228 g., 1.5 moles)1 was … 4-Fluoro-2-nitrotoluene was … Reduction of 4-fluoro-2nitrotoluene by the method of West,· using aqueous …
Number of citations: 4 pubs.acs.org
E Yashima, C Yamamoto, Y Okamoto - Polymer journal, 1995 - nature.com
… 4-Fluoro2-nitrotoluene, triphosgene, and (3-aminopropyl)triethoxysilane were of guaranteed reagent grade from Tokyo Kasei. Porous spherical silica gel with a mean particle size of 7 …
Number of citations: 50 www.nature.com
A Kalir, S Szara - Journal of Medicinal Chemistry, 1963 - ACS Publications
The synthesis of several fluorinated tryptamine derivatives in which the fluorine atom occupies the 5-or re-position is reported. The 5-fluoro and unsubstituted tryptamines are more …
Number of citations: 38 pubs.acs.org
A Ferranti, L Garuti, G Giovanninetti… - Archiv der …, 1985 - Wiley Online Library
Novel 2‐(substituted benzoylamino)‐3,5‐dichloropyridines and isosteric benzamides were synthesized and tested in vitro against the MP strain of herpes simplex virus type 1 [HSV‐1(…
Number of citations: 6 onlinelibrary.wiley.com
EK Fields, S Meyerson - Tetrahedron Letters, 1968 - Elsevier
In a study of arylation by aromatic nitro compounds at high temperatures, 1 we had, occasion to examine the reactions of o-nitrotoluene with benzene.- A solution of 6.14 ml.(0.05 mole) …
Number of citations: 22 www.sciencedirect.com
M Stiles, RG Miller, U Burckhardt - Journal of the American …, 1963 - ACS Publications
Diazotization of anthranilic acid or variously substituted anthranilic acids leads to crystalline inner salts, the diazonium-2-carboxylates. Mild pyrolysis (35-60) of these substances causes …
Number of citations: 170 pubs.acs.org

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